molecular formula C9H13N3O5 B8688423 1,3-Propanediol, 2-[(6-methoxy-3-nitro-2-pyridinyl)amino]-

1,3-Propanediol, 2-[(6-methoxy-3-nitro-2-pyridinyl)amino]-

Cat. No. B8688423
M. Wt: 243.22 g/mol
InChI Key: BETAXRDTVFAQMF-UHFFFAOYSA-N
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Patent
US08389524B2

Procedure details

2-{[6-(Methyloxy)-3-nitro-2-pyridinyl]amino}-1,3-propanediol (53.93 g, 228.7 mmol) was stirred in 2,2-dimethoxypropane (900 ml) under argon and p-toluenesulphonic acid monohydrate (1.00 g) was added. The mixture was stirred at room temperature overnight. This was diluted with dichloromethane (1 L) and the resulting solution was treated with saturated aqueous sodium hydrogen carbonate (20 ml) and solid sodium hydrogen carbonate (20 g) with vigorous stirring (effervescence). The mixture was vigorously stirred for 20 minutes, then the remaining water was absorbed by addition of anhydrous sodium sulphate. The mixture was filtered with suction and the solids were washed with DCM (500 ml). The combined filtrate plus washings were evaporated under reduced pressure to give a yellow solid which was stirred with petroleum ether) (40-60°) over the weekend. The solid was isolated by filtration with suction, washed with petroleum ether) (40-60°) and air-dried to give the title compound as a bright yellow solid 57.83 g, 92%).
Quantity
53.93 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH:9][CH:10]([CH2:13][OH:14])[CH2:11][OH:12])[C:6]([N+:15]([O-:17])=[O:16])=[CH:5][CH:4]=1.C(=O)([O-])O.[Na+].CO[C:25](OC)([CH3:27])[CH3:26]>ClCCl.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:26][C:25]1([CH3:27])[O:12][CH2:11][CH:10]([NH:9][C:7]2[C:6]([N+:15]([O-:17])=[O:16])=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[N:8]=2)[CH2:13][O:14]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
53.93 g
Type
reactant
Smiles
COC1=CC=C(C(=N1)NC(CO)CO)[N+](=O)[O-]
Name
Quantity
900 mL
Type
reactant
Smiles
COC(C)(C)OC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Step Four
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
1 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with vigorous stirring (effervescence)
STIRRING
Type
STIRRING
Details
The mixture was vigorously stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the remaining water was absorbed by addition of anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered with suction
WASH
Type
WASH
Details
the solids were washed with DCM (500 ml)
CUSTOM
Type
CUSTOM
Details
The combined filtrate plus washings were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration with suction
WASH
Type
WASH
Details
washed with petroleum ether) (40-60°)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OCC(CO1)NC1=NC(=CC=C1[N+](=O)[O-])OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 57.83 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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